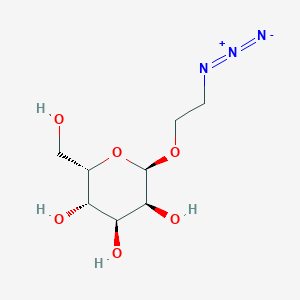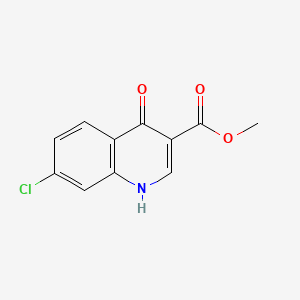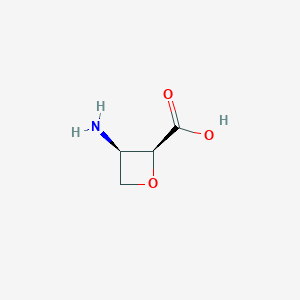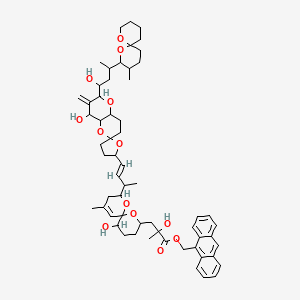
2-Azidoethyl beta-D-Glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Azidoethyl beta-D-Glucopyranoside and related compounds involves several key steps, starting from simple sugars and utilizing reagents like BF3·Et2O for catalysis. A notable example is the preparation and characterization of similar azidoalkyl glycosides, where the synthesis involves reactions with halogenated alcohols and subsequent characterization through spectral data (NMR and MS) (Kushwaha, Kováč, & Baráth, 2018). Another approach involves the efficient inversion of sugar configurations to achieve the desired azido-2-deoxy-D-glucose derivatives, showcasing the complexity and intricacy of glycoside synthesis (Pavliak & Kováč, 1991).
Wissenschaftliche Forschungsanwendungen
Cancer Cell Targeting
Inspired by the upregulation of fucosylated proteins on cancer cell surfaces, a study utilized 2-azidoethyl β-D-glucopyranoside (GlcEtN3) in the synthesis of micelles for targeted drug delivery. These micelles showed increased uptake by pancreatic, lung, and ovarian carcinoma cells, suggesting their potential in cancer therapeutics (Babiuch et al., 2015).
Synthetic Oligosaccharides
Research has employed 2-azidoethyl β-D-glucopyranoside derivatives for the synthesis of complex oligosaccharides, demonstrating its utility in constructing biologically relevant molecules. For example, its application in the synthesis of a repeating branched tetrasaccharide with dioxa-type spacer-arms has been documented, highlighting its role in polysaccharide mimicry (Amvam-Zollo & Sinaÿ, 1986).
Glycosylation Reactions
The compound has been pivotal in glycosylation reactions, facilitating the synthesis of various glycosidic linkages. For instance, it has been used in the synthesis of carbohydrate haptens, aiming for the generation of catalytic antibodies, which underscores its versatility in synthetic chemistry (Thiele & Norberg, 1998).
Hydrogel Formation
A study on the gelation process of azobenzene-based sugar derivatives in water identified a compound with structural similarity to 2-azidoethyl β-D-glucopyranoside, which formed hydrogels at very low concentrations. This research indicates potential applications in materials science, particularly in the design of novel hydrogelators for various applications (Kobayashi et al., 2002).
Chemical Synthesis
The versatility of 2-azidoethyl β-D-glucopyranoside extends to the synthesis of other complex molecules, such as 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose from D-mannose, showcasing its role in the efficient synthesis of azido sugars and their derivatives for various biochemical applications (Pavliak & Kováč, 1991).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8-7(15)6(14)5(13)4(3-12)17-8/h4-8,12-15H,1-3H2/t4-,5+,6-,7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCOVRUENPCVTD-GWVFRZDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)CO)O)O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693686 |
Source


|
| Record name | 2-Azidoethyl alpha-L-gulopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S,5S,6S)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
CAS RN |
165331-08-8 |
Source


|
| Record name | 2-Azidoethyl alpha-L-gulopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 2-azidoethyl beta-D-glucopyranoside contribute to the biocompatibility and functionality of the synthesized polymers?
A1: 2-azidoethyl beta-D-glucopyranoside serves as a crucial component for introducing sugar moieties onto the polymeric backbone. This is achieved through a "click reaction," specifically a Cu(I)-catalyzed cycloaddition between the azide group of 2-azidoethyl beta-D-glucopyranoside and the pendant acetylene groups present in the synthesized aliphatic poly(L-lactide-co-carbonate) []. This grafting of sugar molecules imparts several beneficial properties to the resulting copolymer:
- Specific biomolecular recognition: The grafted glucopyranoside units can specifically interact with lectins, proteins that bind to specific carbohydrate structures. In this study, the modified copolymer demonstrated specific binding with Concanavalin A (Con A), a lectin known to bind glucose and mannose []. This specific interaction with biological molecules highlights the potential of these materials for applications like targeted drug delivery and biosensing.
- Low cytotoxicity: The research demonstrated that the sugar-grafted copolymers exhibited low toxicity towards L929 cells, indicating their potential for biomedical applications [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1149496.png)




![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B1149512.png)